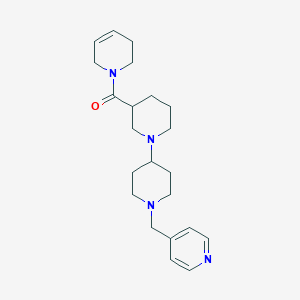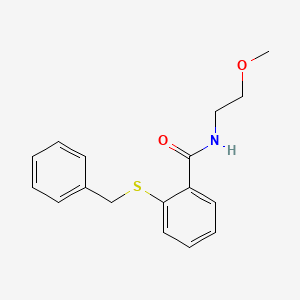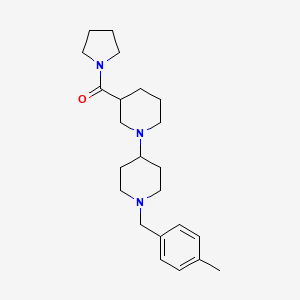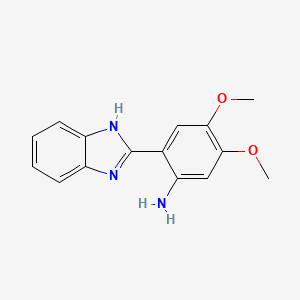![molecular formula C12H12N4O2 B5295945 N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5295945.png)
N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide, also known as MLN8054, is a small molecule inhibitor that selectively targets the Aurora A kinase. Aurora A kinase is a protein that plays a crucial role in cell division and is often overexpressed in cancer cells. MLN8054 has shown promising results in preclinical studies as a potential anticancer agent.
Mécanisme D'action
N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide selectively inhibits Aurora A kinase, a protein that plays a crucial role in cell division. Aurora A kinase is overexpressed in many types of cancer cells and is associated with poor prognosis. Inhibition of Aurora A kinase by N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide leads to disruption of the mitotic spindle assembly, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to have a potent anticancer effect in preclinical models. It induces cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells. N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide has also been shown to inhibit tumor growth in xenograft models of various types of cancer. In addition, N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to enhance the efficacy of other anticancer agents.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown potent anticancer activity in preclinical models and has the potential to be used in combination with other anticancer agents. However, N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide has some limitations. It has poor solubility in aqueous solutions, which may limit its use in certain experiments. In addition, N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for the research on N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide. One direction is to further investigate its efficacy in combination with other anticancer agents. Another direction is to develop more potent and selective Aurora A kinase inhibitors. In addition, the safety and efficacy of N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide in clinical trials need to be evaluated. Furthermore, the potential use of N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide in other diseases, such as Alzheimer's disease, should be explored.
Méthodes De Synthèse
The synthesis of N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the conversion of 2-bromoacetophenone to 2-bromo-N-(2-chloroethyl)acetamide, which is then reacted with 2-aminobenzamide to yield N-(2-chloroethyl)-N-(2-(2-aminobenzamido)phenyl)acetamide. This intermediate is then reacted with 5-methyl-1H-pyrazole-4-carboxylic acid to form N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide.
Applications De Recherche Scientifique
N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models of cancer. It has shown promising results in inhibiting the growth of cancer cells, inducing cell cycle arrest, and promoting apoptosis. N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide has also been shown to enhance the efficacy of other anticancer agents such as paclitaxel and gemcitabine. In addition, N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide has shown potential in overcoming resistance to other anticancer agents.
Propriétés
IUPAC Name |
N-(2-carbamoylphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-16-10(6-7-14-16)12(18)15-9-5-3-2-4-8(9)11(13)17/h2-7H,1H3,(H2,13,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZUSFPWHGVVRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1S*,3S*)-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}cyclopentyl)-2-(1-pyrrolidinyl)acetamide](/img/structure/B5295875.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-5-(methylthio)benzamide](/img/structure/B5295881.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5295889.png)
![2-(4-fluorophenoxy)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5295892.png)
![N-methyl-1-[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5295899.png)


![ethyl 1-[3-(2-chloro-5-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5295927.png)


![4-[5-(morpholin-4-ylcarbonyl)pyridin-2-yl]-2-(trifluoromethyl)morpholine](/img/structure/B5295951.png)
![1-{2-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-5-(trifluoromethyl)-2(1H)-pyridinone](/img/structure/B5295952.png)
![6-iodo-3-(2-methyl-5-nitrophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5295960.png)
![7-(2,4-dimethoxyphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5295961.png)